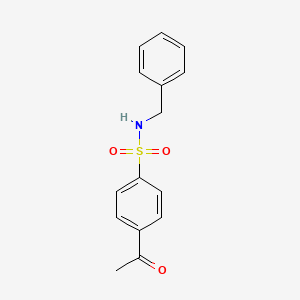

4-acetyl-N-benzylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

4-acetyl-N-benzylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-12(17)14-7-9-15(10-8-14)20(18,19)16-11-13-5-3-2-4-6-13/h2-10,16H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVJYCFXEACLPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Derivatization of 4 Acetyl N Benzylbenzene 1 Sulfonamide

Retrosynthetic Analysis and Strategic Disconnection of the Target Compound

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing a target molecule into simpler, readily available starting materials. For 4-acetyl-N-benzylbenzene-1-sulfonamide, the most logical and common disconnection occurs at the sulfonamide S-N bond. This bond is reliably formed in the forward synthesis through a nucleophilic substitution reaction.

This primary disconnection simplifies the target molecule into two key precursor compounds:

An electrophilic sulfonyl component: 4-acetylbenzenesulfonyl chloride.

A nucleophilic amine component: Benzylamine (B48309).

These two intermediates represent a significant simplification, as their individual syntheses are well-established and they are often commercially available. Further retrosynthetic analysis can be applied to these precursors. 4-acetylbenzenesulfonyl chloride can be disconnected via a chlorosulfonation reaction, leading back to acetophenone (B1666503). Benzylamine can be traced back to benzyl (B1604629) chloride through an amination reaction. This strategic disconnection provides a clear and efficient roadmap for the total synthesis of the target compound.

Optimized Synthetic Pathways for the Core this compound Structure

The synthesis of this compound is achieved by constructing its core structure from key precursors through optimized reaction pathways.

Synthesis of Key Precursor Compounds and Intermediate Building Blocks

Synthesis of 4-acetylbenzenesulfonyl chloride: This key electrophile is typically synthesized via the chlorosulfonation of acetophenone. In this electrophilic aromatic substitution reaction, acetophenone is treated with an excess of chlorosulfonic acid. The acetyl group is a meta-director; however, under the harsh, acidic conditions of chlorosulfonation, steric hindrance and reaction conditions can favor the formation of the para-substituted product, which can be separated and purified. An alternative, though more circuitous, route involves the chlorosulfonation of acetanilide (B955) to yield 4-acetamidobenzenesulfonyl chloride. prepchem.comscholarsresearchlibrary.com The acetamido group serves as a protecting group for the amine and is a strong para-director, ensuring the desired regioselectivity. chegg.com Subsequent chemical modifications would then be required to convert the acetamido group to an acetyl group.

Synthesis of Benzylamine: Benzylamine can be prepared through various established methods. A common laboratory-scale synthesis involves the reaction of benzyl chloride with an excess of aqueous ammonia (B1221849). erowid.org This reaction proceeds via nucleophilic substitution. Using a large excess of ammonia helps to minimize the formation of the secondary amine (dibenzylamine) byproduct. erowid.org Other synthetic routes to benzylamines and their derivatives include reductive amination of benzaldehyde, the Gabriel synthesis, or copper-catalyzed carboamination of styrenes. nih.govorganic-chemistry.org

Evaluation of Amidation and Sulfonylation Reaction Efficiencies and Conditions

The cornerstone of the synthesis is the formation of the sulfonamide bond by reacting 4-acetylbenzenesulfonyl chloride with benzylamine. This reaction is a classic example of nucleophilic acyl substitution on a sulfonyl group. thieme-connect.comresearchgate.net The efficiency of this step is highly dependent on the reaction conditions.

The reaction is typically carried out in an inert solvent, such as dichloromethane, at room temperature. nih.gov A base is required to neutralize the hydrochloric acid (HCl) that is generated as a byproduct. researchgate.net The choice of base can significantly impact the reaction rate and yield. Common bases include tertiary amines like triethylamine (B128534) or pyridine (B92270), or inorganic bases such as sodium carbonate. scholarsresearchlibrary.comnih.gov

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile |

| Base | Pyridine | Triethylamine (TEA) | Sodium Carbonate (Na2CO3) |

| Temperature | 0 °C to Room Temp | Room Temperature | Reflux |

| Typical Yield | High | High | Moderate to High |

| Notes | Pyridine can act as a nucleophilic catalyst. | TEA is a non-nucleophilic base, easy to remove. | Heterogeneous reaction, may require longer reaction times. nih.gov |

Optimization involves screening different combinations of solvents and bases to maximize the yield and purity of the product while minimizing reaction time. Monitoring the reaction's progress using thin-layer chromatography (TLC) is standard practice. nih.govnsf.gov

Advanced Purification and Isolation Techniques for Synthetic Materials

Once the reaction is complete, the crude this compound must be isolated and purified. A typical workup procedure involves:

Aqueous Wash: The reaction mixture is transferred to a separatory funnel and washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any unreacted sulfonyl chloride, and finally with brine to remove residual water-soluble components. nih.gov

Drying and Evaporation: The separated organic layer is dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

For higher purity, further techniques are employed:

Recrystallization: This is a common and effective method for purifying solid sulfonamides. The crude product is dissolved in a minimum amount of a hot solvent (e.g., ethanol, isopropanol) and allowed to cool slowly, whereupon the pure product crystallizes out, leaving impurities in the solution. google.com

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is the method of choice. The crude product is loaded onto a silica gel column and eluted with a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), separating the components based on their polarity. nih.gov

Supercritical Fluid Chromatography (SFC): For analytical and preparative-scale separations, SFC has emerged as a powerful technique for purifying sulfonamides, offering faster separations and reduced solvent consumption compared to traditional HPLC. researchgate.net

Design and Synthesis of Novel this compound Analogues

The core structure of this compound serves as a scaffold that can be systematically modified to generate a library of novel analogues. These modifications are crucial for exploring structure-activity relationships in fields like medicinal chemistry. tandfonline.com

Strategic Substituent Modifications at Aromatic and Sulfonamide Moieties

Derivatization can be targeted at three key positions: the acetyl-bearing phenyl ring, the benzyl ring, and the sulfonamide nitrogen.

Modifications at the Aromatic Rings: Introducing substituents onto either aromatic ring is achieved by using appropriately substituted starting materials. For instance, reacting 4-acetylbenzenesulfonyl chloride with a substituted benzylamine (e.g., 4-methoxybenzylamine (B45378) or 3-chlorobenzylamine) will yield analogues with modifications on the benzyl moiety. Similarly, starting with a substituted acetophenone (e.g., 2'-fluoroacetophenone) to generate a substituted sulfonyl chloride will result in analogues with variations on the other ring. The electronic properties of these substituents (electron-donating or electron-withdrawing) can significantly alter the physicochemical properties of the final compound. researchgate.net

Modifications at the Sulfonamide Moiety: The sulfonamide nitrogen itself can be a point of modification. While the parent compound is an N-monosubstituted sulfonamide, it is possible to synthesize N,N-disubstituted analogues. For example, after the initial synthesis, the sulfonamide N-H bond can be deprotonated with a strong base followed by reaction with an alkyl halide (e.g., methyl iodide) to install a second substituent on the nitrogen. nsf.gov The length and nature of the alkyl chain attached to the nitrogen can also be varied to fine-tune properties. nih.govacs.org

| Target Moiety | Modification Strategy | Required Precursor Example | Resulting Analogue Example |

| Benzyl Ring | Use substituted benzylamine | 4-Fluorobenzylamine | 4-acetyl-N-(4-fluorobenzyl)benzene-1-sulfonamide |

| Acetylphenyl Ring | Use substituted acetophenone | 4'-Chloroacetophenone | 4-acetyl-N-benzyl-2-chlorobenzene-1-sulfonamide |

| Sulfonamide N-H | Post-synthesis alkylation | Methyl Iodide | 4-acetyl-N-benzyl-N-methylbenzene-1-sulfonamide |

| Note: Regiochemistry of chlorosulfonation on substituted acetophenones must be considered. |

Exploration of Heterocyclic and Aliphatic Structural Incorporations

The derivatization of the core this compound structure often involves the strategic incorporation of various heterocyclic and aliphatic moieties. These modifications are typically achieved by altering the amine component that reacts with the parent sulfonyl chloride. The synthesis of such derivatives generally involves the reaction of 4-acetamidobenzenesulfonyl chloride with a diverse range of primary or secondary amines, which can be either heterocyclic or aliphatic in nature. nih.gov

This synthetic approach allows for the introduction of a wide array of structural variations. For instance, heterocyclic rings such as piperazine, pyridine, and pyrimidine (B1678525) can be incorporated. nih.govnih.govcardiff.ac.uk The reaction of 4-acetamidobenzenesulfonyl chloride with piperazine, for example, yields a derivative containing this six-membered nitrogenous heterocycle. nih.gov Similarly, aliphatic chains, both linear and branched, as well as cyclic aliphatic groups, can be introduced by selecting the appropriate amine starting material. These modifications significantly alter the steric and electronic properties of the parent molecule.

The following table provides examples of amine structures that can be incorporated to generate heterocyclic and aliphatic derivatives of a core benzenesulfonamide (B165840) scaffold.

| Amine Type | Example Amine | Resulting Structural Feature |

| Heterocyclic | Piperazine | Introduces a piperazin-1-ylsulfonyl group. |

| 2-(Pyridin-2-yl)ethylamine | Appends a pyridine ring via an ethyl linker. nih.gov | |

| 2-Aminopyrimidine | Incorporates a pyrimidine moiety directly to the sulfonamide nitrogen. cardiff.ac.uk | |

| Aliphatic | Allylamine | Adds an unsaturated allyl group. nsf.gov |

| Cyclohexylamine | Introduces a non-aromatic six-membered carbocyclic ring. | |

| Diethylamine | Results in a diethyl-substituted sulfonamide. |

Combinatorial Approaches for High-Throughput Analog Library Generation

To efficiently explore the chemical diversity around the this compound scaffold, combinatorial chemistry and high-throughput synthesis methodologies are employed. These techniques enable the rapid generation of large, systematically organized collections, or "libraries," of structurally related analogs. nih.govcore.ac.uk

One powerful strategy is the "libraries from libraries" approach, where an existing library of compounds is further modified to create new, more diverse libraries. nih.gov Solid-phase synthesis is a cornerstone of many combinatorial approaches. In this method, the core scaffold is attached to a solid support (resin), and subsequent chemical transformations are carried out in a stepwise fashion. core.ac.uknih.gov This allows for the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts and unreacted reagents are simply washed away.

Flow chemistry represents another advanced methodology for rapid library synthesis. figshare.comacs.org In a flow-based system, reagents are continuously pumped through a reactor, allowing for precise control over reaction conditions, enhanced safety, and easy scalability. This method has been successfully used to generate libraries of primary, secondary, and tertiary sulfonamides in an efficient and environmentally friendly manner. acs.org These high-throughput methods accelerate the process of generating a multitude of derivatives for further investigation. nih.gov

Comprehensive Structural Elucidation Methodologies for Synthesized Compounds

The definitive confirmation of the chemical structure of newly synthesized analogs of this compound is paramount. A suite of advanced analytical techniques is used in concert to provide an unambiguous structural assignment, detailing atomic connectivity, molecular mass, and three-dimensional arrangement.

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectra of N-acetylated sulfonamide derivatives, characteristic signals confirm the presence of key functional groups. nih.gov For instance, the protons of the acetyl (CH₃CO) group typically appear as a singlet in the δ 1.9-2.2 ppm range, while the amide proton (NHCO) resonates as a singlet further downfield, often between δ 10.2 and 10.5 ppm. nih.gov The sulfonamide proton (SO₂NH) signal can be observed at varying chemical shifts, with one study on a related tryptophan-derived sulfonamide reporting it in the δ 8.07–8.09 ppm region. nih.gov Aromatic protons display complex splitting patterns in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm), and their coupling constants provide information about their relative positions on the benzene (B151609) rings.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The carbonyl carbon of the acetyl group is typically observed in the δ 168-171 ppm range. nih.gov Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, further solidifying the structural assignment. ipb.pt

Table of Typical ¹H NMR Chemical Shifts for Sulfonamide Derivatives

| Proton Type | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| Acetyl Protons | -COCH₃ | 1.9 - 2.2 nih.gov |

| Amide Proton | -NHCO- | 10.2 - 10.5 nih.gov |

| Sulfonamide Proton | -SO₂NH- | 7.5 - 8.1 nih.govnih.gov |

Utilization of High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like Time-of-Flight (TOF), is critical for determining the precise molecular weight of a synthesized compound. nih.gov HRMS provides an extremely accurate mass measurement, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental formula. This is achieved by comparing the experimentally measured mass to the theoretically calculated mass for a proposed structure. nih.gov For example, the calculated mass for C₁₅H₁₈N₃O₃S is 320.1063, and an experimental finding of 320.1055 would strongly support this formula. nih.gov

In addition to molecular weight determination, mass spectrometry provides structural information through fragmentation analysis. The molecule is ionized and breaks apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint. For a compound like this compound, expected fragmentation would involve cleavage at the sulfonamide bonds.

Table of Expected Fragment Ions in Mass Spectrometry

| Ion | Proposed Structure |

|---|---|

| [M - C₇H₇]⁺ | Cleavage of the N-benzyl bond |

| [C₈H₈NO]⁺ | Fragment corresponding to the acetylphenyl moiety |

| [C₇H₇SO₂]⁺ | Fragment corresponding to the benzenesulfonyl moiety |

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Molecular Structure Determination

While NMR and MS provide evidence for connectivity and composition, single-crystal X-ray diffraction is the gold standard for determining the precise and unambiguous three-dimensional structure of a molecule in the solid state. nsf.govmdpi.com This technique requires the growth of a suitable single crystal, which, when irradiated with X-rays, produces a diffraction pattern. The analysis of this pattern reveals the exact spatial coordinates of every atom in the crystal lattice.

The data obtained from X-ray crystallography includes precise bond lengths, bond angles, and torsion angles, which define the molecule's conformation. nsf.govresearchgate.net For example, the sulfonamide group is known to adopt a tetrahedral geometry around the sulfur atom. mdpi.com The analysis can also reveal supramolecular features, such as intermolecular hydrogen bonding, which dictates how molecules pack together in the crystal. cardiff.ac.ukmdpi.comnih.gov In many sulfonamide crystal structures, N-H···O hydrogen bonds are observed, linking molecules into chains or more complex networks. cardiff.ac.ukresearchgate.net The definitive structural information provided by this method is crucial for understanding structure-property relationships. mdpi.com

Table of Example Crystallographic Data for a Sulfonamide Derivative

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The crystal lattice symmetry | Monoclinic cardiff.ac.ukresearchgate.net |

| Space Group | The specific symmetry group of the crystal | P2₁/c cardiff.ac.ukresearchgate.net |

| a, b, c (Å) | Unit cell dimensions | a = 18.69, b = 10.56, c = 8.10 nsf.gov |

| α, β, γ (°) | Unit cell angles | α = 90, β = 105.1, γ = 90 |

| Bond Length (S=O) | Length of the sulfur-oxygen double bond | ~1.43 Å |

| Bond Angle (O=S=O) | Angle between the two sulfonyl oxygens | ~120° |

Preclinical Biological Evaluation and Efficacy Profiling of 4 Acetyl N Benzylbenzene 1 Sulfonamide Derivatives

In Vitro Assessment of Enzyme Inhibition Potency

The in vitro inhibitory potential of 4-acetyl-N-benzylbenzene-1-sulfonamide derivatives has been investigated against several key enzymatic targets, revealing a spectrum of activity that underscores the therapeutic promise of this class of compounds.

Carbonic Anhydrase Isozyme Inhibition Assays

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. nih.gov Derivatives of this class have been shown to exhibit inhibitory activity against various human (h) carbonic anhydrase isozymes, which are involved in a range of physiological and pathological processes. unifi.it

Studies on homologous series of benzenesulfonamides have demonstrated that these compounds can act as potent inhibitors of several CA isoforms. For instance, investigations into 4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamides revealed that while the cytosolic isoforms hCA I and II were moderately inhibited, the transmembrane, tumor-associated isoforms hCA IX and XII were inhibited in the low nanomolar to subnanomolar range. nih.gov Specifically, inhibition constants against hCA IX ranged from 1.5 to 38.9 nM, and against hCA XII, they ranged from 0.8 to 12.4 nM. nih.gov The primary sulfonamide moiety is a key feature for this inhibitory activity, acting as a zinc-binding group within the active site of the enzyme. unifi.it

The design of isoform-selective CA inhibitors is a critical goal to minimize side effects, as currently available drugs often lack selectivity. nih.gov Research has shown that modifications to the benzenesulfonamide (B165840) scaffold can lead to compounds with significant inhibitory properties and varying selectivity profiles against different CA isozymes. unifi.it

Table 1: Inhibitory Activity of Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isozymes

| Compound Series | hCA I (Ki in nM) | hCA II (Ki in nM) | hCA IX (Ki in nM) | hCA XII (Ki in nM) |

| 4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamides | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 |

Data synthesized from studies on benzenesulfonamide derivatives. nih.gov

Dihydropteroate (B1496061) Synthetase (DHPS) Inhibition Assays

Sulfonamides are recognized as synthetic antimicrobial agents that function as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS). researchgate.net This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway absent in mammals. lew.ro By acting as structural analogs and competitive antagonists of para-aminobenzoic acid (PABA), sulfonamides prevent its normal utilization by bacteria. lew.roresearchgate.net

The inhibitory action of sulfonamides on DHPS has been demonstrated in various bacterial species, including Escherichia coli. nih.gov Studies have shown that sulfonamides competitively inhibit the incorporation of PABA into dihydropteroic acid, the immediate precursor to folic acid. lew.ro This targeted inhibition of a key bacterial metabolic pathway forms the basis of the bacteriostatic effect of this class of compounds. lew.ro The development of resistance to sulfonamides is often linked to mutations in the DHPS enzyme. nih.gov

Evaluation Against Other Key Enzyme Targets (e.g., Topoisomerases, Proteases)

While the primary focus of sulfonamide research has been on carbonic anhydrases and DHPS, derivatives of this class have also been evaluated against other enzymatic targets. For instance, some sulfonamide-containing compounds have been investigated as potential inhibitors of topoisomerases, which are critical enzymes in DNA replication and transcription.

One study on N-benzyladriamycin, a compound with structural similarities to the N-benzyl aspect of this compound, demonstrated catalytic inhibition of topoisomerase II. nih.gov This compound was found to prevent the initial non-covalent binding of topoisomerase II to DNA, thereby inhibiting its activity. nih.gov Another natural product, thaspine, was identified as a dual inhibitor of topoisomerase I and II. plos.org These findings suggest that the broader structural features of such compounds may confer activity against a wider range of enzymatic targets beyond the classical sulfonamide targets.

Cellular Bioactivity Studies in Relevant Cell Lines

The biological activity of this compound derivatives has been further explored through cellular assays to determine their effects on cell proliferation and microbial growth.

Antiproliferative Activity in Various Cancer Cell Lines

Novel acyl sulfonamide derivatives have demonstrated potent antiproliferative effects against a variety of human cancer cell lines. In vitro cytotoxicity assays have shown that some of these compounds exhibit significant inhibitory activity at nanomolar concentrations.

For example, a series of novel acyl sulfonamide spirodienones were tested against MDA-MB-231 (triple-negative breast carcinoma), HeLa (cervical epithelioid carcinoma), A549 (metastatic non-small cell lung carcinoma), and Hep G2 (human hepatocellular carcinoma) cells. nih.gov Several of these compounds displayed IC50 values in the nanomolar range, indicating potent antiproliferative activity. nih.gov Notably, some derivatives showed greater potency than the positive control, vorinostat. nih.gov

Table 2: Antiproliferative Activity of Acyl Sulfonamide Derivatives in Human Cancer Cell Lines (IC50 in µM)

| Compound | MDA-MB-231 | A549 | HeLa | Hep G2 |

| 4a | 0.07 | 0.11 | 0.18 | - |

| 4j | - | 0.005 | - | - |

| 4p | - | - | 0.02 | - |

| 4q | 0.02 | - | - | - |

Data represents selected potent compounds from a study on acyl sulfonamide spirodienones. nih.gov

Assessment of Antimicrobial Activity Against Bacterial and Fungal Strains

Sulfonamide derivatives have been screened for their in vitro antimicrobial activity against a panel of pathogenic bacterial and fungal strains. These studies have confirmed the broad-spectrum antimicrobial potential of this chemical class.

In one study, a series of sulfonamide-derived chromones were evaluated for their antibacterial activity against four Gram-negative species (Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, and Shigella flexneri) and two Gram-positive species (Bacillus subtilis and Staphylococcus aureus). nih.gov All tested compounds showed significant antibacterial activity against all strains. nih.gov The same series of compounds also exhibited noteworthy antifungal activity against various fungal strains, including Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, Fusarium solani, and Candida glabrata. nih.gov

Another study of newly synthesized sulfonamide derivatives incorporating various heterocyclic moieties also reported interesting antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as filamentous fungi, with some compounds showing activity comparable to ampicillin. researchgate.net

Anti-inflammatory Mediator Modulation in Immune Cell Models

The anti-inflammatory potential of this compound derivatives has been investigated through their ability to modulate key inflammatory mediators in immune cell models. Studies have shown that certain sulfonamide derivatives can effectively inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in lipopolysaccharide (LPS)-stimulated human monocyte THP-1 cells. This inhibition is attributed to the downregulation of the p38MAPK-MK2 inflammation and suppression of the NF-κB signaling pathway.

Furthermore, the inhibitory effects of these compounds on enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), have been evaluated. For instance, some N-(benzenesulfonyl)acetamide derivatives have demonstrated potent inhibitory activity against both COX-2 and 5-LOX. This dual inhibition is a desirable characteristic for anti-inflammatory agents as it can lead to a broader spectrum of activity and potentially reduced side effects compared to selective COX-2 inhibitors.

Receptor Binding and Signaling Pathway Modulation Studies

The mechanism of action of this compound derivatives extends to their interaction with specific receptors and modulation of intracellular signaling pathways. Research on N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives has identified them as novel antagonists of the human androgen receptor (AR), specifically targeting the activation function 2 (AF2) region. This interaction has been shown to inhibit tumor growth in in vivo xenograft models.

Molecular docking studies have further elucidated the binding modes of sulfonamide derivatives with various enzymes. For example, docking studies with carbonic anhydrase and urease have revealed that these compounds can effectively bind to the active sites of these enzymes, leading to their inhibition. The binding is often characterized by strong interactions with key catalytic residues. Additionally, certain sulfonamide derivatives have been found to interact with DNA through a combination of intercalative and groove binding mechanisms.

In Vivo Efficacy Studies in Preclinical Animal Models

The therapeutic potential of this compound derivatives has been further validated through in vivo efficacy studies in various preclinical animal models of inflammatory diseases.

Establishment and Characterization of Disease Models for Therapeutic Evaluation

A variety of well-established animal models have been utilized to assess the in vivo efficacy of these compounds. These include models of acute inflammation, such as carrageenan-induced paw edema and capsaicin-induced ear edema, as well as models of chronic inflammatory diseases like collagen-induced rheumatoid arthritis (RA) and 2,4-dinitrobenzenesulfonic acid (DNBS)-induced colitis. These models are chosen for their ability to mimic the pathological features of human inflammatory conditions, allowing for a relevant assessment of therapeutic potential.

Assessment of Therapeutic Outcomes and Biomarker Modulation in Animal Systems

In these animal models, the administration of this compound derivatives has led to significant therapeutic outcomes. For instance, oral administration of certain derivatives has been shown to reduce inflammation and oxidative stress in a collagen-induced RA model. In a DNBS-induced colitis model, rectal administration of these compounds relieved colitis by decreasing inflammatory mediators.

The therapeutic effects are often accompanied by the modulation of key inflammatory biomarkers. Treatment with these compounds has been shown to reduce the expression levels of pro-inflammatory cytokines such as IL-1β and TNF-α in the tissues of animals with induced colitis and arthritis.

Histopathological and Biochemical Analysis of Organ Systems in Treated Animals

Histopathological analysis of affected tissues from treated animals has provided further evidence of the therapeutic efficacy of this compound derivatives. For example, in studies of colitis, histological examination of the colon has shown a reduction in inflammatory cell infiltration and tissue damage in animals treated with these compounds.

Biochemical analyses are also conducted to assess the systemic effects of the compounds and to monitor for any potential toxicity. These analyses typically involve measuring levels of various enzymes and proteins in the blood and tissues to ensure the safety of the potential therapeutic agents.

Mechanistic Investigations and Molecular Target Identification of 4 Acetyl N Benzylbenzene 1 Sulfonamide

Elucidation of Cellular and Subcellular Localization

The precise cellular and subcellular localization of 4-acetyl-N-benzylbenzene-1-sulfonamide has not been extensively documented in publicly available research. However, based on the general properties of sulfonamide derivatives, some inferences can be drawn. Sulfonamides are known to distribute throughout various bodily tissues and fluids. ijpsjournal.com Their ability to cross cellular membranes is influenced by factors such as lipophilicity and the presence of specific transporters. The N-benzyl group in this compound is expected to increase its lipophilicity, potentially facilitating its passive diffusion across the plasma membrane and into various subcellular compartments.

Once inside the cell, the distribution would be governed by its affinity for different organelles and macromolecules. The sulfonamide group is known to interact with specific enzymes, which could lead to accumulation in compartments where these targets are located. For instance, if the compound targets a mitochondrial enzyme, it would be expected to localize within the mitochondria. Further investigation using techniques such as fluorescently tagging the molecule or employing subcellular fractionation followed by mass spectrometry would be required to definitively determine the cellular and subcellular distribution of this compound.

Identification and Validation of Specific Molecular Targets

Proteomic analysis , often utilizing techniques like mass spectrometry, can identify proteins that are upregulated, downregulated, or post-translationally modified in response to the compound. This can provide clues about the pathways being affected. For example, an increase in the expression of stress-response proteins might suggest that the compound induces cellular stress.

Transcriptomic analysis , typically performed using techniques such as RNA sequencing, reveals changes in gene expression at the mRNA level. This can help to identify signaling pathways that are activated or inhibited by the compound. For instance, the upregulation of genes involved in apoptosis would suggest that the compound induces programmed cell death.

A hypothetical data table summarizing potential findings from such a study is presented below:

| Gene/Protein | Fold Change | Putative Function |

| Caspase-3 | +2.5 | Apoptosis execution |

| Bcl-2 | -1.8 | Apoptosis inhibition |

| Cyclin D1 | -2.1 | Cell cycle progression |

| p21 | +3.0 | Cell cycle arrest |

| HSP70 | +1.5 | Stress response |

This table is illustrative and not based on experimental data for this compound.

Enzyme kinetic studies are crucial for characterizing the interaction between a compound and its target enzyme. researchgate.net These studies can determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the potency of the inhibitor (e.g., IC50 or Ki value).

For this compound, a primary suspected target, based on the sulfonamide functional group, is dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. ijpsjournal.comdrugbank.comnih.gov Enzyme kinetic assays would involve incubating purified DHPS with its substrate, para-aminobenzoic acid (PABA), in the presence of varying concentrations of this compound. nih.gov By measuring the rate of the enzymatic reaction at different substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated to elucidate the mechanism of inhibition. researchgate.net

A hypothetical data table summarizing the results of such a study is shown below:

| Inhibitor | Target Enzyme | IC50 (µM) | Inhibition Type |

| This compound | Dihydropteroate Synthase | 15.2 | Competitive |

| Sulfanilamide (control) | Dihydropteroate Synthase | 25.8 | Competitive |

This table is illustrative and not based on experimental data for this compound.

Biophysical techniques provide direct evidence of binding between a small molecule and its protein target and can quantify the thermodynamics and kinetics of the interaction. nih.govnih.govembl-hamburg.de

Surface Plasmon Resonance (SPR) is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface. The binding event causes a change in the refractive index at the surface, which is detected in real-time. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

Isothermal Titration Calorimetry (ITC) measures the heat change that occurs upon the binding of a ligand to a protein. By titrating the compound into a solution containing the target protein, the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction can be determined in a single experiment. embl-hamburg.de

A hypothetical data table summarizing the results of biophysical studies is presented below:

| Technique | Target Protein | KD (µM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| SPR | Dihydropteroate Synthase | 12.5 | 2.1 x 10³ | 2.6 x 10⁻² | N/A | N/A |

| ITC | Dihydropteroate Synthase | 14.8 | N/A | N/A | -5.8 | -1.2 |

This table is illustrative and not based on experimental data for this compound.

Analysis of Cell Cycle Perturbation and Apoptosis Induction Pathways

Some sulfonamide derivatives have been shown to possess anticancer activity by inducing cell cycle arrest and apoptosis. nih.govnih.govnih.govresearchgate.net It is plausible that this compound could exhibit similar effects.

Cell cycle analysis can be performed using flow cytometry after staining cells with a DNA-intercalating dye like propidium (B1200493) iodide. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Treatment with an effective compound might lead to an accumulation of cells in a specific phase, indicating cell cycle arrest. nih.govnih.gov

Apoptosis induction can be assessed by various methods. Annexin V/propidium iodide staining can distinguish between early apoptotic, late apoptotic, and necrotic cells. nih.govresearchgate.net Western blotting can be used to detect the cleavage of caspase-3 and PARP, which are key events in the apoptotic cascade. Changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can also be monitored. nih.gov

A hypothetical data table summarizing the effects on the cell cycle and apoptosis is shown below:

| Cell Line | Treatment Concentration (µM) | % Cells in G1 | % Cells in S | % Cells in G2/M | % Apoptotic Cells |

| MCF-7 | 0 (Control) | 55 | 25 | 20 | 5 |

| MCF-7 | 20 | 70 | 15 | 15 | 25 |

| HT-29 | 0 (Control) | 60 | 20 | 20 | 4 |

| HT-29 | 20 | 75 | 10 | 15 | 30 |

This table is illustrative and not based on experimental data for this compound.

Computational Chemistry and Molecular Modeling Approaches in Sulfonamide Research

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Profiling

Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Identification

In the computational investigation of pharmacologically active molecules like 4-acetyl-N-benzylbenzene-1-sulfonamide, Molecular Electrostatic Potential (MEP) mapping is a critical tool. This method calculates and visualizes the three-dimensional charge distribution of a molecule, offering crucial insights into its chemical reactivity and potential for intermolecular interactions. mkjc.indeeporigin.com The MEP map is color-coded to represent different regions of electrostatic potential: electron-rich areas, which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions, prone to nucleophilic attack, are colored blue. Neutral regions are generally green. deeporigin.com

For sulfonamide derivatives, MEP analyses consistently reveal specific charge distribution patterns. The most negative electrostatic potential is concentrated around the highly electronegative oxygen atoms of the sulfonyl group (SO2). nih.govresearchgate.net These regions represent the primary sites for interactions with electrophiles or hydrogen bond donors. Similarly, the oxygen atom of the acetyl group in this compound would also contribute to a significant electronegative region.

Conversely, the most positive potential is typically located around the acidic hydrogen atom attached to the sulfonamide nitrogen (N-H). This electropositive region is a key site for nucleophilic attack and is fundamental to the hydrogen-bonding interactions that often govern the binding of sulfonamide-based inhibitors to their target enzymes. The hydrogen atoms on the aromatic rings also contribute to regions of positive potential, though to a lesser extent than the sulfonamide proton. nih.gov

By analyzing the MEP map of this compound, one can predict its reactive behavior. The molecule's electrostatic landscape dictates how it will orient itself when approaching a biological target, such as an enzyme's active site. The electron-rich sulfonyl and acetyl oxygens will likely engage with positively charged residues (e.g., protonated lysine (B10760008) or arginine) or metal cations (like the zinc ion in carbonic anhydrases), while the electron-deficient N-H group will interact with negatively charged residues (e.g., aspartate or glutamate). nih.gov This detailed identification of reactive sites is invaluable for understanding structure-activity relationships (SAR) and designing more potent and selective analogs. mkjc.in

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Sulfonyl Group (-SO₂) Oxygens | Highly Negative (Red) | Site for electrophilic attack; hydrogen bond acceptor. |

| Acetyl Group (-C=O) Oxygen | Negative (Red/Yellow) | Site for electrophilic attack; hydrogen bond acceptor. |

| Sulfonamide Nitrogen Hydrogen (N-H) | Highly Positive (Blue) | Site for nucleophilic attack; key hydrogen bond donor. |

| Benzene (B151609) Ring Hydrogens | Moderately Positive (Blue/Green) | Potential for weak hydrogen bonding or π-cation interactions. |

| Aromatic Rings (π-system) | Slightly Negative (Green/Yellow) | Can participate in π-π stacking or hydrophobic interactions. |

Fragment-Based and De Novo Design Methodologies Guided by Computational Insights

Computational insights derived from modeling compounds like this compound are instrumental in guiding modern drug discovery strategies such as fragment-based drug design (FBDD) and de novo design. patsnap.comnih.gov These methodologies aim to build potent drug candidates from the ground up, leveraging structural information of the target protein.

Fragment-Based Drug Design (FBDD)

FBDD is an approach that begins by screening libraries of small, low-complexity molecules, or "fragments," to identify those that bind weakly but efficiently to a biological target. numberanalytics.comproteopedia.org Once these initial hits are identified, they serve as starting points for building more potent, drug-like molecules through processes of fragment evolution (growing) or fragment linking. proteopedia.orgnih.gov

In the context of this compound, a hypothetical FBDD campaign could involve its deconstruction into constituent fragments. These fragments can then be studied to understand their individual contributions to binding and guide the synthesis of new, optimized compounds. The sulfonamide moiety itself is a well-established "warhead" or zinc-binding group in many enzyme inhibitors, particularly for metalloenzymes like carbonic anhydrases, and is frequently used as a primary fragment in FBDD screens. nih.govnih.gov

| Original Compound | Fragment 1 | Fragment 2 | Fragment 3 | FBDD Strategy |

| This compound | Acetyl-phenyl | Benzenesulfonamide (B165840) | Benzyl (B1604629) Group | Fragment Linking: Identify fragments that bind to adjacent pockets in the target's active site and link them. For example, linking a benzenesulfonamide fragment in the core binding site with an optimized phenyl-like fragment in a nearby hydrophobic pocket. |

| Fragment Growing: Start with a core fragment (e.g., benzenesulfonamide) and computationally or synthetically add functional groups to extend into neighboring binding regions and improve affinity and selectivity. |

De Novo Design

De novo drug design is a computational technique that generates novel molecular structures from scratch, either atom-by-atom or with larger building blocks, directly within the three-dimensional constraints of a target's binding site. nih.gov This approach is not limited by existing chemical libraries and has the potential to create truly novel chemotypes.

Guided by computational insights, a de novo design algorithm could use the benzenesulfonamide core of this compound as a starting point. Anchoring this key zinc-binding fragment in the active site of a target enzyme, the software would then explore optimal ways to "grow" the rest of the molecule. It would systematically add atoms and functional groups to maximize favorable interactions (hydrogen bonds, hydrophobic contacts, electrostatic interactions) with the surrounding amino acid residues and minimize steric clashes. This process, guided by a scoring function that estimates binding affinity, can generate a multitude of novel structures with potentially superior properties to the original template molecule.

| Design Step | Description | Computational Insight |

| 1. Seed Placement | A starting atom or fragment (e.g., the sulfonamide group) is placed in a favorable position within the target's active site. | The sulfonamide is positioned to coordinate with a key metal ion (e.g., Zn²⁺) or form critical hydrogen bonds identified from prior modeling. |

| 2. Molecule Growth | The algorithm iteratively adds new atoms or fragments, exploring different connection points, bond types, and conformations. | Each addition is scored based on predicted binding energy, geometric fit, and chemical feasibility. MEP analysis helps guide the placement of complementary polar and non-polar groups. |

| 3. Scoring & Optimization | The generated structures are ranked based on their predicted binding affinity and drug-like properties (e.g., solubility, synthetic accessibility). | The top-scoring virtual compounds are selected for further computational analysis (e.g., molecular dynamics simulations) before being prioritized for chemical synthesis. |

Preclinical Pharmacokinetic and Biopharmaceutical Investigations

In Vitro Absorption and Distribution Studies

In vitro models are instrumental in predicting the in vivo absorption and distribution characteristics of drug candidates. Key parameters evaluated for 4-acetyl-N-benzylbenzene-1-sulfonamide include its permeability across intestinal cell monolayers and its binding affinity to plasma proteins.

The Caco-2 cell monolayer is a widely accepted in vitro model that mimics the human intestinal epithelium, providing a valuable tool for predicting the oral absorption of drug candidates. nih.govresearchgate.net The apparent permeability coefficient (Papp) is determined by measuring the rate at which a compound traverses the Caco-2 cell monolayer. nih.gov Compounds are generally classified based on their Papp values as having low, moderate, or high permeability.

While specific experimental data for this compound is not available in the public domain, the permeability of N-substituted benzenesulfonamide (B165840) derivatives can be influenced by factors such as lipophilicity and hydrogen bonding potential. For instance, highly lipophilic compounds may exhibit increased permeability. nih.gov However, they can also be subject to efflux by transporters like P-glycoprotein (Pgp), which can limit their net absorption. nih.gov A bidirectional transport assay using Caco-2 cells would be necessary to determine the absorptive and efflux characteristics of this compound and to ascertain its potential for oral absorption.

Table 1: General Classification of Compound Permeability Based on Caco-2 Cell Assays

| Permeability Classification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption |

|---|---|---|

| High | > 10 | Well absorbed (>90%) |

| Moderate | 1 - 10 | Moderately absorbed (50-90%) |

This table presents a general classification scheme for interpreting Caco-2 permeability data and is not based on experimental results for this compound.

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly influences its distribution, metabolism, and excretion, as only the unbound fraction is pharmacologically active. High plasma protein binding can lead to a lower volume of distribution and reduced clearance.

Studies on a series of novel benzenesulfonamide perforin (B1180081) inhibitors have shown that compounds within this class can exhibit very high plasma protein binding. In one such study, all eight tested benzenesulfonamide derivatives demonstrated greater than 99% binding to plasma proteins. Given the structural similarities, it is anticipated that this compound would also exhibit a high degree of plasma protein binding. This characteristic would be a critical consideration in the interpretation of its pharmacokinetic and pharmacodynamic properties.

Metabolic Stability and Metabolite Identification in Hepatic Microsomes and Hepatocytes

Understanding the metabolic fate of a drug candidate is crucial for predicting its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites. In vitro metabolism studies using liver microsomes and hepatocytes are standard practice in preclinical drug development. pharmaron.com

The metabolism of sulfonamides typically involves N-acetylation and oxidation. nih.gov For N-substituted benzenesulfonamides, metabolic pathways can include N-dealkylation, hydroxylation of the aromatic rings or alkyl side chains, and subsequent conjugation reactions. nih.govmdpi.com For this compound, potential metabolic transformations could involve:

Oxidation: Hydroxylation of the benzyl (B1604629) or benzene (B151609) ring.

N-debenzylation: Cleavage of the bond between the sulfonamide nitrogen and the benzyl group.

Reduction of the acetyl group: Formation of an alcohol metabolite.

Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.

In a study of N-butylbenzenesulfonamide in rat and mouse hepatocytes, the primary metabolic pathways were identified as oxidative processes. nih.gov Similarly, research on a thiazole (B1198619) benzenesulfonamide derivative in rat, dog, monkey, and human liver microsomes revealed metabolites formed through N-dealkylation and oxidation, with cytochrome P450 3A4 identified as a key enzyme in human liver preparations. nih.gov

The metabolic stability of this compound would likely be assessed by incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time. This would provide an estimate of its intrinsic clearance and in vivo half-life.

Table 2: Potential Metabolic Pathways for this compound

| Metabolic Reaction | Potential Site on the Molecule | Resulting Metabolite Type |

|---|---|---|

| Aromatic Hydroxylation | Benzene or benzyl ring | Phenolic metabolite |

| N-Debenzylation | Sulfonamide-benzyl linkage | Primary sulfonamide metabolite |

| Acetyl Reduction | Acetyl group | Secondary alcohol metabolite |

This table outlines hypothetical metabolic pathways based on the known metabolism of related benzenesulfonamide compounds.

Excretion Pathway Characterization in Preclinical Animal Models

The characterization of excretion pathways is essential for understanding how a drug and its metabolites are eliminated from the body. This is typically investigated in preclinical animal models, such as rats, by analyzing the routes and rates of excretion of a radiolabeled version of the compound.

For sulfonamide-based compounds, renal excretion is often the primary route of elimination. nih.gov Studies with N-butylbenzenesulfonamide in rats demonstrated that the compound was extensively excreted in the urine, with approximately 70-76% of the administered dose recovered in urine and 11-15% in feces within 72 hours. nih.gov Biliary excretion was also identified as a contributor to the fecal elimination. nih.gov Similarly, in a study with sulfamethoxazole (B1682508) in rats, over 75% of the administered dose was recovered in the urine. nih.gov

Based on these findings with structurally related compounds, it is probable that this compound and its metabolites are primarily excreted through the kidneys into the urine. A definitive study in a preclinical model would be required to quantify the relative contributions of the renal and fecal excretion pathways. The predictability of human urinary excretion from preclinical animal models can be a valuable tool in early drug development. escholarship.org

Relative Bioavailability Assessment in Animal Systems

Bioavailability is a key pharmacokinetic parameter that measures the fraction of an administered dose of a drug that reaches the systemic circulation unchanged. Low oral bioavailability can be a significant hurdle in the development of orally administered drugs.

The oral bioavailability of benzenesulfonamide derivatives can be variable and is often influenced by factors such as poor absorption and first-pass metabolism in the gut and liver. nih.gov For example, a study on a thiazole benzenesulfonamide derivative reported oral bioavailability values of 17% in rats, 27% in dogs, and 4% in monkeys. nih.gov The low bioavailability in rats was attributed to a combination of poor oral absorption (only 28% of the dose was absorbed) and hepatic first-pass metabolism. nih.gov

An assessment of the relative bioavailability of this compound would typically involve administering the compound via both intravenous (IV) and oral routes to a preclinical species, such as the rat, and comparing the resulting plasma concentration-time profiles. The IV administration provides a baseline for 100% bioavailability. Such a study would elucidate the extent of oral absorption and the impact of first-pass metabolism on the systemic exposure of the compound.

Table 3: Oral Bioavailability of a Thiazole Benzenesulfonamide Derivative in Preclinical Species

| Animal Species | Oral Bioavailability (%) | Systemic Clearance (mL/min/kg) |

|---|---|---|

| Rat | 17 | ~30 |

| Dog | 27 | ~10 |

Data from a study on (R)-N-[4-[2-[[2-hydroxy-2-(pyridin-3-yl)ethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide. nih.gov This table is for illustrative purposes and does not represent data for this compound.

Future Perspectives and Translational Research Pathways for Sulfonamide Derivatives

Development of Advanced Sulfonamide-Based Therapeutic Agents

The inherent versatility of the sulfonamide moiety allows for its incorporation into a multitude of molecular designs targeting a wide range of diseases. tandfonline.com The 4-acetyl-N-benzylbenzene-1-sulfonamide framework serves as a promising starting point for creating next-generation therapeutic agents through targeted chemical modifications. By altering substituents on its aromatic rings, medicinal chemists can fine-tune the compound's pharmacological properties to achieve enhanced potency and selectivity for various biological targets. researchgate.net

The sulfonamide scaffold has been successfully utilized to develop drugs for numerous conditions beyond its original antibacterial role, including anticancer, antidiabetic, antiviral, and anti-inflammatory therapies. ajchem-b.comfrontiersrj.com For instance, derivatives have been designed to inhibit specific enzymes crucial for pathogen survival or cancer cell proliferation, such as dihydropteroate (B1496061) synthase (DHPS), carbonic anhydrases, and various proteases. nih.govymerdigital.com Future research on derivatives of this compound could focus on creating libraries of analogous compounds and screening them for activity against these and other validated drug targets.

Table 1: Potential Therapeutic Applications for Novel Sulfonamide Derivatives

| Therapeutic Area | Biological Target Examples | Rationale for Sulfonamide Scaffold |

|---|---|---|

| Oncology | Carbonic Anhydrases (e.g., CA IX, XII), Kinases, M-pro | Inhibition of enzymes involved in tumor metabolism and proliferation. researchgate.netymerdigital.com |

| Infectious Diseases | Dihydropteroate Synthase (DHPS), Proteases | Classic antibacterial mechanism; potential for novel antivirals. nih.govymerdigital.com |

| Diabetes | α-glucosidase, Potassium Channels | Modulation of enzymes and ion channels involved in glucose metabolism and insulin (B600854) secretion. ymerdigital.comnih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes | The sulfonamide group is a feature of some selective COX-2 inhibitors. |

| Neurological Disorders | Cholinesterases, CNS receptors | Potential for designing agents that can cross the blood-brain barrier. |

Exploration of Synergistic Therapeutic Combinations with Existing Modalities

A key strategy to enhance therapeutic efficacy and combat drug resistance is the use of synergistic drug combinations. The classic example within this class is the combination of a sulfonamide (like sulfamethoxazole) with trimethoprim. This pairing targets two sequential steps in the bacterial folic acid synthesis pathway, leading to a potent bactericidal effect and a reduced likelihood of resistance development. nih.gov

Future derivatives of this compound, particularly those developed as antimicrobial agents, could be rationally combined with other antibiotics or with resistance-modifying agents. For example, inhibitors of bacterial enzymes that contribute to drug resistance could be co-administered with a novel sulfonamide to restore its activity against otherwise resistant strains. nih.gov In oncology, a sulfonamide-based carbonic anhydrase inhibitor could be combined with traditional chemotherapy or radiotherapy to enhance treatment outcomes by modifying the tumor microenvironment. The encapsulation of multiple drugs within a single delivery system, such as a liposome, can also produce synergistic effects. nih.gov

Research into Novel Drug Delivery Systems for Enhanced Efficacy

Modern drug delivery systems offer a powerful means to overcome the limitations of conventional drug administration, such as poor solubility, limited bioavailability, and lack of target specificity. nih.gov For future therapeutic agents derived from the this compound scaffold, advanced delivery platforms could be transformative.

Nanoparticles: Encapsulating sulfonamides in polymeric or solid lipid nanoparticles can improve their solubility, protect them from degradation, and facilitate controlled, sustained release. nih.govucsd.edursc.org Nanoparticle-based systems can also be engineered for targeted delivery to specific tissues or cells, such as cancer cells or sites of infection, thereby increasing efficacy while minimizing systemic exposure. ucsd.edumdpi.com This approach is particularly promising for overcoming multidrug resistance mechanisms in bacteria. nih.gov

Liposomes: These vesicular structures composed of lipid bilayers are adept at encapsulating both hydrophilic and hydrophobic drugs. mdpi.com Liposomal formulations of sulfonamides can enhance drug stability, prolong circulation time, and improve penetration into target sites. google.com FDA-approved liposomal antibiotics have already demonstrated significant clinical benefits, providing a clear translational pathway for novel sulfonamide derivatives.

Hydrogels: Hydrogels are three-dimensional polymer networks that can hold large amounts of water, making them highly biocompatible. tsu.gemdpi.com They can be formulated as injectable, topical, or oral delivery systems for the sustained release of encapsulated drugs. mdpi.com For instance, a hydrogel containing a sulfonamide derivative could be applied directly to a wound to provide localized, prolonged antimicrobial activity. mdpi.com Functionalized hydrogel microparticles are also being explored for biosensing applications to detect sulfonamide antibiotics in the environment. nih.govnih.gov

Challenges and Opportunities in the Translational Path of Sulfonamide Drug Discovery

The translation of a promising chemical scaffold like this compound from a laboratory concept to a clinical therapeutic is fraught with challenges, yet also rich with opportunities.

The most significant challenge for any new antimicrobial sulfonamide is the pervasive issue of bacterial resistance. Pathogens can develop resistance through mutations in the target DHPS enzyme or by acquiring mobile genetic elements that encode for a drug-insensitive version of the enzyme. biorxiv.org Therefore, a primary goal in developing new derivatives must be the circumvention of these known resistance mechanisms. tandfonline.com Other hurdles include ensuring high selectivity for the microbial target over human enzymes and optimizing the compound's pharmacokinetic properties.

Despite these challenges, the opportunities are substantial. The sulfonamide core is a "privileged scaffold" in medicinal chemistry, meaning its structure is amenable to modifications that can produce a wide range of biological activities. tandfonline.com Advances in computational chemistry and molecular modeling allow for the rational design of new derivatives with improved binding affinity and selectivity. Furthermore, the exploration of novel biological targets and the application of advanced drug delivery systems provide new avenues to revitalize this historic class of drugs. nih.gov

Table 2: Challenges and Opportunities in Sulfonamide Translational Research

| Aspect | Challenges | Opportunities |

|---|---|---|

| Efficacy | Pre-existing and acquired microbial resistance. biorxiv.org | Design of derivatives that evade resistance mechanisms; synergistic combinations. tandfonline.comnih.gov |

| Selectivity | Potential for off-target effects on human enzymes. | Structure-based drug design and SAR studies to improve target specificity. researchgate.net |

| Pharmacokinetics | Poor solubility, rapid metabolism, or inadequate distribution of some derivatives. | Formulation in advanced drug delivery systems (nanoparticles, liposomes) to improve bioavailability and targeting. nih.gov |

| Innovation | Competition from other established and novel classes of drugs. | Versatility of the sulfonamide scaffold for targeting diverse diseases (cancer, diabetes, viruses); targeting novel enzymes. ajchem-b.comnih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-acetyl-N-benzylbenzene-1-sulfonamide, and how do reaction conditions influence yield?

- Methodology :

- Sulfonylation : React 4-acetylbenzene-1-sulfonyl chloride with benzylamine in a polar aprotic solvent (e.g., THF or DCM) under nitrogen, using triethylamine as a base. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

- Acetylation : Post-sulfonylation, acetylation of the free amine (if present) can be achieved using acetic anhydride in pyridine. Optimize stoichiometry to avoid over-acylation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : Confirm acetyl (δ ~2.6 ppm, singlet) and sulfonamide (δ ~7.5–8.0 ppm, aromatic protons) groups. Compare with reference spectra of analogous sulfonamides .

- HPLC : Use a C18 column with acetonitrile/water (60:40) mobile phase; retention time ~8–10 minutes. Purity >95% is typical for biological assays .

- Mass Spectrometry : ESI-MS ([M+H]+ expected at ~318 m/z) validates molecular weight .

Q. What solubility profiles and solvent systems are optimal for in vitro studies of this compound?

- Solubility :

- High solubility in DMSO (>50 mg/mL), moderate in ethanol (~10 mg/mL), and low in aqueous buffers (<1 mg/mL). Use DMSO stock solutions (10 mM) diluted in assay buffers .

Q. What preliminary biological screening assays are relevant for this compound?

- Assays :

- Enzyme Inhibition : Screen against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using stopped-flow CO2 hydration assay. IC50 values <1 µM suggest high affinity .

- Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) via microdilution (MIC range: 8–32 µg/mL) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Approach :

- Systematic SAR Studies : Vary substituents (e.g., acetyl vs. trifluoromethyl) and correlate with activity trends. Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like CA-II .

- Control for Purity : Re-test compounds with conflicting results using HPLC-validated samples to exclude batch variability .

Q. What strategies optimize the regioselectivity of N-benzylation in sulfonamide synthesis?

- Solutions :

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect competing reactive sites during benzylation. Deprotect with TFA post-reaction .

- Catalytic Methods : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzyl bromide reactivity in biphasic systems .

Q. How can researchers address challenges in crystallizing this compound for X-ray studies?

- Crystallization Protocols :

- Solvent Pairing : Use slow evaporation from ethanol/water (7:3) at 4°C. Crystal morphology (needles vs. plates) depends on supersaturation levels .

- Data Collection : Resolve disorder in the acetyl group using SHELXL refinement. Anisotropic displacement parameters improve model accuracy .

Q. What computational methods validate the electronic effects of the acetyl group on sulfonamide reactivity?

- DFT Studies :

- Calculate charge distribution (Mulliken charges) at the sulfonamide sulfur and acetyl carbonyl. Higher electron withdrawal by acetyl correlates with enhanced electrophilicity .

- Compare HOMO-LUMO gaps with analogs (e.g., 4-methyl or 4-nitro derivatives) to predict redox stability .

Q. How do researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

- Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.